N-(2-chlorophenyl)-1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide
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Overview
Description
N-(2-chlorophenyl)-1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyrazole ring substituted with chlorophenyl, fluorophenyl, and dimethyl groups, along with a sulfonamide functional group. Its distinct chemical structure makes it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide typically involves multi-step organic reactions. One common method includes the reaction of 2-chlorobenzoyl chloride with 4-fluoroaniline to form an intermediate, which is then subjected to cyclization with 3,5-dimethylpyrazole.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to enhance yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to achieve efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines under specific conditions.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Halogenating agents, nitrating agents, or organometallic reagents are used depending on the desired substitution.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(2-chlorophenyl)-1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The aromatic rings and pyrazole moiety contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)-2-[(4-fluorophenyl)amino]acetamide
- (2-chlorophenyl)(4-fluorophenyl)methanamine hydrochloride
Uniqueness
N-(2-chlorophenyl)-1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide stands out due to its unique combination of substituents on the pyrazole ring, which imparts distinct chemical and biological properties. Its sulfonamide group enhances its potential as an enzyme inhibitor, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H15ClFN3O2S |
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Molecular Weight |
379.8 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-1-(4-fluorophenyl)-3,5-dimethylpyrazole-4-sulfonamide |
InChI |
InChI=1S/C17H15ClFN3O2S/c1-11-17(25(23,24)21-16-6-4-3-5-15(16)18)12(2)22(20-11)14-9-7-13(19)8-10-14/h3-10,21H,1-2H3 |
InChI Key |
UFGINPPJCCBXFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=C(C=C2)F)C)S(=O)(=O)NC3=CC=CC=C3Cl |
Origin of Product |
United States |
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